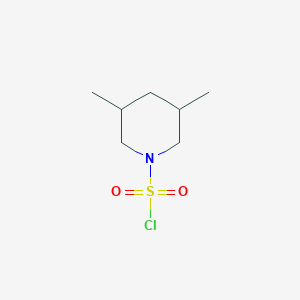

3,5-Dimethylpiperidine-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethylpiperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2S/c1-6-3-7(2)5-9(4-6)12(8,10)11/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGSVLHMPDNRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585523 | |

| Record name | 3,5-Dimethylpiperidine-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923249-49-4 | |

| Record name | 3,5-Dimethylpiperidine-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dimethylpiperidine-1-sulfonyl chloride chemical properties

An In-depth Technical Guide to 3,5-Dimethylpiperidine-1-sulfonyl chloride

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a specialized chemical reagent that merges two highly significant functional groups in organic and medicinal chemistry: the piperidine scaffold and the sulfonyl chloride group. The piperidine ring, a six-membered nitrogenous heterocycle, is a ubiquitous feature in a vast number of approved pharmaceutical agents, prized for its ability to modulate physicochemical and pharmacokinetic properties.[1] The sulfonyl chloride moiety is a powerful electrophile, serving as a primary precursor for the synthesis of sulfonamides, a class of compounds with a storied history and broad utility in drug discovery.[2][3]

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, designed for researchers and scientists in drug development and synthetic chemistry. We will explore the causality behind its reactivity, detail key experimental protocols, and discuss its strategic importance as a molecular building block.

Physicochemical and Structural Properties

The fundamental properties of this compound dictate its handling, reactivity, and applications. The presence of the bulky, aliphatic piperidine ring confers specific solubility characteristics, while the sulfonyl chloride group defines its high reactivity.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [4][5][6] |

| CAS Number | 923249-49-4 | [4][5][6][7][8] |

| Molecular Formula | C₇H₁₄ClNO₂S | [4][5][6][7][8] |

| Molecular Weight | 211.71 g/mol | [4][7][8][9] |

| Canonical SMILES | CC1CC(CN(C1)S(=O)(=O)Cl)C | [4] |

| Hazard Information | Irritant. May cause an allergic skin reaction. Causes serious eye irritation. |[8] |

Note: Experimental data such as melting point, boiling point, and specific solubility values are not widely reported in public literature and should be determined empirically.

The structure of this compound features a piperidine ring substituted with two methyl groups at the 3 and 5 positions. These methyl groups introduce stereocenters, meaning the compound can exist as different stereoisomers (e.g., cis and trans). The choice of isomer can significantly influence the three-dimensional shape of the final molecules synthesized from this reagent, which is a critical consideration in drug design where specific molecular geometries are required for biological activity.[10]

Synthesis and Purification

General Synthesis Pathway

The most common method involves the reaction of the corresponding secondary amine, 3,5-dimethylpiperidine, with a sulfonylating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Caption: General workflow for the synthesis of N-sulfonyl chlorides.

Experimental Protocol: Synthesis of an N-Sulfonyl Chloride (General)

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add 3,5-dimethylpiperidine (1.0 eq.) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq.), to the solution.

-

Reagent Addition: Slowly add a solution of sulfuryl chloride (1.05 eq.) in DCM dropwise to the cooled amine solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours or until TLC/LCMS analysis indicates completion.

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Causality Insight: The use of a non-nucleophilic base is critical to prevent it from competing with the piperidine nucleophile. The reaction is run at low temperatures to manage its exothermic nature and minimize side reactions. Anhydrous conditions are essential as sulfonyl chlorides readily hydrolyze in the presence of water.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the high electrophilicity of the sulfur atom. The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur atom highly susceptible to attack by nucleophiles and rendering the chloride a good leaving group.[2][11]

Primary Reaction: Sulfonamide Formation

The reaction with primary or secondary amines to form sulfonamides is the most pivotal transformation of sulfonyl chlorides.[12][13][14] This reaction is a cornerstone of medicinal chemistry, providing access to a vast array of biologically active molecules.[2][3]

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Experimental Protocol: General Sulfonamide Synthesis

-

Setup: In a flask, dissolve the primary or secondary amine (1.0 eq.) in a suitable solvent like pyridine or DCM with a base (e.g., triethylamine, 1.5 eq.).

-

Addition: Slowly add a solution of this compound (1.1 eq.) in the same solvent.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LCMS).

-

Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1M HCl) to remove the base, followed by water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting sulfonamide by recrystallization or column chromatography.

Other Key Reactions

-

Hydrolysis: Reacts readily with water to form the corresponding 3,5-dimethylpiperidine-1-sulfonic acid.[15] This underscores the importance of handling the compound in anhydrous conditions.

-

Sulfonate Ester Formation: In the presence of an alcohol and a base, it will form a sulfonate ester.[2][15]

-

Reduction: Can be reduced to the corresponding sulfinamide under specific conditions, although this is a less common transformation.[16]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its application as a strategic tool for synthesizing novel molecular entities with therapeutic potential.

-

Scaffold for Medicinal Chemistry: The sulfonamide linkage is a privileged structural motif in medicinal chemistry, known for its role in antibacterial agents (sulfa drugs), diuretics, and enzyme inhibitors.[3] This reagent provides a direct route to introduce the 3,5-dimethylpiperidine-1-sulfonyl moiety, allowing researchers to explore its impact on a compound's biological activity. The piperidine ring itself can improve properties like solubility, bioavailability, and metabolic stability, while also providing vectors for further functionalization.[1]

-

Building Block for Targeted Inhibitors: The combination of the rigid, stereochemically defined piperidine ring and the sulfonamide's hydrogen bonding capabilities makes this reagent ideal for designing targeted enzyme inhibitors. For example, related sulfonyl-containing structures have been successfully used to develop potent inhibitors of targets like Myeloid cell leukemia 1 (Mcl-1), a key protein in cancer therapy.[17]

-

Protecting Group: The sulfonyl group can be used as a protecting group for amines. While less common than other protecting groups, it is stable to a wide range of conditions and can be removed when needed.

Safety, Handling, and Storage

As a reactive chemical, this compound requires careful handling to ensure safety and maintain its chemical integrity.

-

Hazards: The compound is classified as an irritant and may cause severe skin and eye damage upon contact.[8][18] It is moisture-sensitive and will react with water, releasing corrosive HCl gas. Inhalation may cause respiratory irritation.[19]

-

Handling: Always handle in a well-ventilated fume hood.[18][20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][21] Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18][21] Keep away from moisture, heat, strong acids, and oxidizing agents.[22] Storage under an inert atmosphere is recommended for long-term stability.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. fiveable.me [fiveable.me]

- 3. books.rsc.org [books.rsc.org]

- 4. This compound | C7H14ClNO2S | CID 16228529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. pschemicals.com [pschemicals.com]

- 7. scbt.com [scbt.com]

- 8. 923249-49-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 9. 3,3-Dimethylpiperidine-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 10. tuodaindus.com [tuodaindus.com]

- 11. nbinno.com [nbinno.com]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. thieme-connect.com [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 16. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. jubilantingrevia.com [jubilantingrevia.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. download.basf.com [download.basf.com]

- 22. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3,5-Dimethylpiperidine-1-sulfonyl chloride (CAS Number: 923249-49-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethylpiperidine-1-sulfonyl chloride, a key building block in modern medicinal chemistry. The document delves into its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics. Detailed experimental protocols, safety information, and analytical data are presented to support researchers in its effective utilization. The significance of the 3,5-dimethylpiperidine scaffold is contextualized within the broader landscape of drug discovery, highlighting its role in creating structurally diverse and biologically active molecules.

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, including improved solubility, metabolic stability, and the capacity to form crucial interactions with biological targets.[3] The conformational flexibility of the piperidine ring allows for the precise spatial orientation of substituents, enabling optimized binding to enzyme active sites and receptors.[4]

The introduction of methyl groups at the 3 and 5 positions of the piperidine ring, as seen in 3,5-dimethylpiperidine, offers a strategic approach to enhancing molecular rigidity and exploring specific regions of binding pockets. This substitution pattern can influence the lipophilicity and basicity of the molecule, thereby modulating its pharmacokinetic and pharmacodynamic profile. The conversion of the parent amine to a sulfonyl chloride derivative, this compound, provides a versatile electrophilic handle for the facile introduction of this valuable scaffold into a wide range of molecular architectures.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 923249-49-4 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂S | [1] |

| Molecular Weight | 211.71 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Not specified (likely a solid or oil) | General knowledge |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) | General knowledge |

| Hazard | Irritant | [5] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the reaction of 3,5-dimethylpiperidine with a sulfonating agent, most commonly sulfuryl chloride (SO₂Cl₂). This reaction is a standard method for the preparation of N-sulfonyl chlorides from secondary amines.

Reaction Scheme:

Figure 1: General synthesis scheme.

Mechanism:

The reaction proceeds via a nucleophilic attack of the secondary amine (3,5-dimethylpiperidine) on the electrophilic sulfur atom of sulfuryl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable N-sulfonyl chloride product. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is often employed to neutralize the hydrogen chloride gas that is liberated during the reaction, driving the equilibrium towards the product.

Figure 2: Simplified reaction mechanism.

Detailed Experimental Protocol (Exemplary)

Materials:

-

3,5-Dimethylpiperidine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, the use of anhydrous solvents and a dry reaction setup is critical.

-

Low Temperature: The reaction between amines and sulfuryl chloride is often exothermic. Performing the addition at 0 °C helps to control the reaction rate and prevent the formation of side products.

-

Use of a Base: Triethylamine acts as a scavenger for the HCl gas produced during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

-

Aqueous Workup: The washing steps with sodium bicarbonate and water are essential to remove any unreacted starting materials, the triethylammonium chloride salt, and any acidic byproducts.

Reactivity and Applications in Synthesis

This compound is a versatile electrophile that readily reacts with a variety of nucleophiles at the sulfonyl group. This reactivity makes it a valuable reagent for the synthesis of a diverse range of sulfonamide derivatives.

General Reaction Scheme with Nucleophiles:

Figure 3: General reactivity of this compound.

Synthesis of Sulfonamides

The most prominent application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.

Exemplary Protocol for Sulfonamide Synthesis:

-

Reaction Setup: Dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq) in an appropriate solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Sulfonyl Chloride: Add a solution of this compound (1.1 eq) in the same solvent dropwise to the amine solution at room temperature.

-

Reaction and Workup: Stir the reaction mixture at room temperature until completion (monitored by TLC). The workup procedure is similar to that described for the synthesis of the sulfonyl chloride, involving aqueous extraction to remove salts and purification by chromatography or recrystallization.

Applications in Drug Discovery and Patents

While specific drug candidates containing the 3,5-dimethylpiperidine-1-sulfonyl moiety are not extensively documented in publicly available literature, the strategic importance of this building block can be inferred from its appearance in the patent literature. For instance, patent WO2007081723A2, although not providing a direct synthesis of the title compound, describes related structures and their utility in the development of therapeutic agents, underscoring the interest in this scaffold within the pharmaceutical industry. The presence of this compound in the portfolios of chemical suppliers catering to research and development further indicates its role as a key intermediate in the synthesis of novel compounds for biological screening.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The expected spectral data are outlined below based on the analysis of analogous structures.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the two methyl groups. The protons adjacent to the nitrogen and sulfonyl group will be deshielded and appear at a lower field. The integration of the signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. The carbons of the methyl groups will appear at a higher field, while the carbons of the piperidine ring will be in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Safety and Handling

As with all sulfonyl chlorides, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is classified as an irritant.[5] Sulfonyl chlorides are corrosive and lachrymatory. They react with water, including moisture in the air and on skin, to produce hydrochloric acid and the corresponding sulfonic acid, which are also corrosive.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry place away from moisture. The container should be tightly sealed.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful handling of moisture-sensitive and corrosive reagents, is straightforward. The reactivity of the sulfonyl chloride group allows for the efficient incorporation of the 3,5-dimethylpiperidine scaffold into a wide range of molecules, enabling the exploration of new chemical space in the quest for novel therapeutics. This guide provides the foundational knowledge for researchers to safely and effectively utilize this important chemical intermediate in their synthetic endeavors.

References

-

PubChem. This compound. [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.

- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatness: a study of the conformation of drugs. Journal of medicinal chemistry, 52(21), 6752–6756.

- World Intellectual Property Organization. (2007). Pyrrolidine derivatives as inhibitors of the 11-beta-hydroxysteroid dehydrogenase. WO2007081723A2.

- Matrix Scientific. Safety Data Sheet for this compound.

Sources

- 1. This compound | C7H14ClNO2S | CID 16228529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US7772403B2 - Process to prepare sulfonyl chloride derivatives - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 923249-49-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

3,5-Dimethylpiperidine-1-sulfonyl chloride molecular structure and weight

An In-depth Technical Guide to 3,5-Dimethylpiperidine-1-sulfonyl chloride: Synthesis, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Chemistry

This compound is a specialized sulfonylating agent used in organic and medicinal chemistry for the introduction of the 3,5-dimethylpiperidine-1-sulfonyl moiety. While not extensively documented as a standalone compound in peer-reviewed literature, its constituent parts—the highly reactive sulfonyl chloride group and the privileged 3,5-dimethylpiperidine scaffold—make it a valuable intermediate in the synthesis of novel chemical entities.

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic motifs in FDA-approved pharmaceuticals, valued for its conformational properties and ability to engage in key binding interactions.[1] The addition of two methyl groups at the 3- and 5-positions introduces specific stereochemical and lipophilic characteristics that can be exploited to fine-tune a molecule's pharmacological profile. Sulfonamides, the primary derivatives of this reagent, are a cornerstone of medicinal chemistry, found in drugs ranging from antibacterials to anticancer agents and antivirals.[2][3][4][5]

This guide provides a comprehensive overview of the molecular structure, synthesis, and expected reactivity of this compound, offering field-proven insights for its practical application in research and development.

PART 1: Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are compiled from chemical databases and supplier information.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO₂S | [6][7][8] |

| Molecular Weight | 211.71 g/mol | [6][7][9] |

| CAS Number | 923249-49-4 | [6][7][8] |

| IUPAC Name | This compound | [7][8] |

| Canonical SMILES | CC1CC(CN(C1)S(=O)(=O)Cl)C | [7] |

| Hazard Information | Irritant | [6] |

Stereoisomerism: The Critical Role of Cis and Trans Forms

A crucial structural feature of this reagent is the stereochemistry of the piperidine ring. The parent amine, 3,5-dimethylpiperidine (also known as 3,5-lupetidine), exists as two distinct diastereomers: a cis isomer (achiral, meso) and a trans isomer (chiral, existing as a racemic mixture of R,R and S,S enantiomers).

This stereochemistry is retained during the synthesis of the sulfonyl chloride. Therefore, the final product will be:

-

cis-3,5-Dimethylpiperidine-1-sulfonyl chloride if the starting material is the cis-amine.

-

trans-3,5-Dimethylpiperidine-1-sulfonyl chloride (as a racemate) if the starting material is the trans-amine.

-

A mixture of diastereomers if a mixed isomeric starting material is used.

The choice of isomer is paramount in drug discovery, as the spatial orientation of the methyl groups can dramatically alter binding affinity to a biological target. Patents have detailed specific catalytic hydrogenation methods to produce isomerically enriched 3,5-dimethylpiperidine from 3,5-dimethylpyridine (3,5-lutidine), demonstrating the industrial importance of controlling this stereochemistry.[10]

PART 2: Synthesis and Mechanistic Considerations

Experimental Protocol: Synthesis from 3,5-Dimethylpiperidine

This protocol is adapted from a standard procedure for the synthesis of piperidine-1-sulfonyl chloride and is presented as a robust, self-validating workflow.[11]

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3,5-dimethylpiperidine (2.0 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to between -20 °C and 0 °C using an ice-salt or dry ice/acetone bath.

-

Reagent Addition: Dissolve sulfuryl chloride (SO₂Cl₂, 1.0 equivalent) in a separate portion of anhydrous DCM and charge it to the dropping funnel.

-

Sulfonylation Reaction: Add the sulfuryl chloride solution dropwise to the stirred amine solution over 30-60 minutes. Critically, maintain the internal reaction temperature below 5 °C to minimize side reactions.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Carefully quench the reaction by adding cold deionized water. Transfer the mixture to a separatory funnel.

-

Purification: Separate the organic layer. Wash the organic phase sequentially with cold 1N hydrochloric acid (to remove excess amine and its hydrochloride salt), water, and finally a saturated brine solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Causality and Experimental Choices

-

Stoichiometry: Using two equivalents of the amine is a common strategy. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. Alternatively, an external non-nucleophilic base like triethylamine or pyridine can be used in slight excess (e.g., 1.1 equivalents).[11]

-

Temperature Control: The reaction is highly exothermic. Low-temperature control is essential to prevent the degradation of the sensitive sulfonyl chloride product and to suppress the formation of undesired side products.

-

Solvent: Dichloromethane is an excellent choice due to its inertness under the reaction conditions and its ability to dissolve both the reactants and the product, while facilitating easy separation from the aqueous phase during workup.

-

Acid Wash: The wash with dilute HCl is a critical purification step. It protonates the unreacted 3,5-dimethylpiperidine, forming a water-soluble ammonium salt that is easily removed into the aqueous layer, leaving the neutral sulfonyl chloride product in the organic phase.

PART 3: Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the high electrophilicity of the sulfur atom, making it an excellent sulfonylating agent. Its primary application is in the formation of sulfonamides through reaction with primary or secondary amines.

General Reaction Scheme:

Caption: General reaction for the synthesis of sulfonamides.

Formation of Sulfonamides

The reaction with a nucleophilic amine is the cornerstone application of this reagent. This transformation is fundamental in medicinal chemistry for creating libraries of novel compounds for biological screening.[12] The 3,5-dimethylpiperidine moiety serves as a structural handle to explore structure-activity relationships (SAR).

Protocol Considerations:

-

Nucleophile: A wide range of primary and secondary amines (aliphatic, aromatic, and heterocyclic) can be used.

-

Base: A non-nucleophilic base such as pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA) is required to scavenge the HCl produced.[11]

-

Solvent: Aprotic solvents like DCM, tetrahydrofuran (THF), or acetonitrile are typically employed.

-

Self-Validation: The resulting sulfonamide is typically a stable, solid compound that can be purified by crystallization or chromatography and fully characterized by standard analytical techniques (NMR, LC-MS, HRMS) to confirm its structure and purity.

The incorporation of the 3,5-dimethylpiperidine scaffold can impart desirable properties such as improved metabolic stability, modulated lipophilicity, and the ability to form specific vector interactions within a protein binding pocket.

PART 4: Safety, Handling, and Characterization

Safety and Handling

-

Hazards: this compound is classified as an irritant.[6] Like all sulfonyl chlorides, it is corrosive and moisture-sensitive. It will react with water (hydrolysis) to release HCl, and contact with skin and eyes should be avoided.

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent decomposition.

Analytical Characterization

Although specific spectral data for this compound is not publicly available, a newly synthesized batch should be rigorously characterized to confirm its identity and purity. Expected analytical data would include:

-

¹H NMR: Resonances corresponding to the protons on the piperidine ring and the two methyl groups. The chemical shifts and coupling patterns would differ between the cis and trans isomers.

-

¹³C NMR: Signals for the five unique carbons of the 3,5-dimethylpiperidine skeleton.

-

Mass Spectrometry (MS): Determination of the molecular ion peak to confirm the molecular weight.

-

Infrared (IR) Spectroscopy: Strong, characteristic absorption bands for the S=O stretches of the sulfonyl group, typically found in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).

Conclusion

This compound is a valuable, albeit specialized, synthetic intermediate. Its utility lies in its ability to efficiently introduce the stereochemically defined 3,5-dimethylpiperidine moiety into a target molecule via a stable sulfonamide linkage. By leveraging established protocols for its synthesis and subsequent reactions, researchers can harness this reagent to build novel molecular architectures for applications in drug discovery, agrochemicals, and materials science. Careful control of the precursor's stereochemistry is essential to fully exploit the potential of this versatile building block.

References

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-b.com [ajchem-b.com]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. researchgate.net [researchgate.net]

- 6. 923249-49-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. This compound | C7H14ClNO2S | CID 16228529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pschemicals.com [pschemicals.com]

- 9. 3,3-Dimethylpiperidine-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 10. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]

- 11. cbijournal.com [cbijournal.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

A Comprehensive Technical Guide to 3,5-Dimethylpiperidine-1-sulfonyl Chloride: Synthesis, Reactivity, and Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged functional group found in a multitude of therapeutic agents.[1] The sulfonamide moiety is a key bioisostere for amides, offering improved metabolic stability and altered physicochemical properties that can enhance drug efficacy and pharmacokinetics.[2][3] Among the diverse array of sulfonyl chlorides, 3,5-Dimethylpiperidine-1-sulfonyl chloride emerges as a particularly valuable building block. It combines the robust reactivity of the sulfonyl chloride group with the conformational rigidity and steric influence of the 3,5-dimethylpiperidine scaffold. This piperidine moiety is a prevalent nitrogen-containing ring system in FDA-approved drugs, valued for its ability to modulate properties like lipophilicity and target binding affinity.[4][5]

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, reactivity, and applications, with a focus on providing actionable protocols and mechanistic insights for laboratory professionals.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. Key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6][7] |

| CAS Number | 923249-49-4 | [6][8] |

| Molecular Formula | C₇H₁₄ClNO₂S | [6][8] |

| Molecular Weight | 211.71 g/mol | [7][8] |

| Melting Point | 79.98 °C | [9] |

| Boiling Point | 291.26 °C (Predicted) | [9] |

| Density | 1.21 g/cm³ (Predicted) | [9] |

1.1. Spectroscopic Data

-

¹H NMR: Protons on the piperidine ring would appear in the aliphatic region (approx. 1.0-4.0 ppm). The methyl groups would likely present as doublets, and the diastereotopic protons on the ring would show complex splitting patterns.

-

¹³C NMR: Signals for the piperidine and methyl carbons would be observed in the aliphatic region of the spectrum.

-

Infrared (IR) Spectroscopy: The most characteristic peaks would be the strong, asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl group, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[10]

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.[10] The mass spectrum would show a molecular ion peak corresponding to the compound's mass (211.71 g/mol ).[7][8]

Synthesis and Purification

The standard synthesis of N-alkylsulfonyl chlorides involves the reaction of a secondary amine with sulfuryl chloride (SO₂Cl₂). This method is directly applicable to the preparation of this compound from its precursor, 3,5-dimethylpiperidine.

2.1. Synthetic Workflow

The synthesis is a nucleophilic substitution reaction where the nitrogen atom of 3,5-dimethylpiperidine attacks the electrophilic sulfur atom of sulfuryl chloride, displacing a chloride ion. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.

Caption: General workflow for the synthesis of this compound.

2.2. Detailed Experimental Protocol

This protocol is a representative procedure based on standard methods for sulfonyl chloride synthesis.[10][11]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dimethylpiperidine (1.0 eq).[12][13] Dissolve it in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the stirred solution.

-

Sulfuryl Chloride Addition: Add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with cold water, dilute HCl (to remove excess amine), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or flash column chromatography on silica gel.[14]

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the highly electrophilic nature of the sulfur atom.[1] This electrophilicity, induced by the two oxygen atoms and the chlorine atom, makes the sulfonyl group susceptible to attack by a wide range of nucleophiles. The chloride ion serves as an excellent leaving group, facilitating these substitution reactions.

3.1. General Reaction Mechanism: Sulfonamide Formation

The reaction with primary or secondary amines is a cornerstone application, yielding therapeutically relevant sulfonamides.[1][10] The mechanism involves the nucleophilic attack of the amine's nitrogen on the sulfur atom, followed by the elimination of the chloride ion and deprotonation by a base.

Caption: Mechanism of sulfonamide formation from a sulfonyl chloride and a primary amine.

3.2. Protocol: Synthesis of an N-Substituted Sulfonamide

This protocol provides a general method for synthesizing a sulfonamide using this compound.

-

Amine Solution: Dissolve a primary or secondary amine (1.0 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.[10]

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: Add a solution of this compound (1.1 eq) in DCM dropwise to the cooled amine solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

-

Workup: Dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude sulfonamide by column chromatography or recrystallization.

Applications in Drug Discovery

The incorporation of the 3,5-dimethylpiperidylsulfonyl moiety into molecules is a strategic choice in drug design. The piperidine ring is a common scaffold that can improve pharmacological properties.[4] The two methyl groups at the 3 and 5 positions introduce specific steric bulk and can influence the molecule's conformation, potentially leading to enhanced binding affinity and selectivity for a biological target.

Sulfonamides derived from this reagent are explored for a wide range of biological activities, leveraging the well-established therapeutic importance of the sulfonamide functional group in areas such as antibacterial, anticancer, and anti-inflammatory research.[4][10] The synthesis of novel sulfonamide derivatives is a fundamental strategy in lead optimization, allowing for the fine-tuning of physicochemical properties like metabolic stability and lipophilicity.[10]

Safe Handling, Storage, and Disposal

As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety.

-

Hazards: this compound is classified as an irritant.[8] Like other sulfonyl chlorides, it is corrosive and moisture-sensitive. Contact with water or moisture can lead to the liberation of corrosive HCl gas. It may also cause an allergic skin reaction.[8]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

Disposal: Unused or waste material should be quenched carefully by slowly adding it to a stirred solution of a base (like sodium bicarbonate) or an alcohol (like isopropanol) to convert it to a less reactive salt or ester before disposal according to institutional guidelines.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis and medicinal chemistry. Its well-defined structure allows for the introduction of a specific dimethylpiperidylsulfonyl group, enabling chemists to systematically modify molecular properties in the pursuit of novel compounds with enhanced biological activity. A solid understanding of its synthesis, reactivity, and handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

Anonymous. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. P&S Chemicals. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (923249-49-4). Chemchart. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. Retrieved from [Link]

-

Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Retrieved from [Link]

-

National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

-

Anonymous. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Dimethylpiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved from [Link]

-

Anonymous. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US7772403B2 - Process to prepare sulfonyl chloride derivatives.

-

MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound | C7H14ClNO2S | CID 16228529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 923249-49-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 9. This compound (923249-49-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. 3,5-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 13. 3,5-Dimethylpiperidine | C7H15N | CID 118259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 3,5-Dimethylpiperidine-1-sulfonyl Chloride in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 3,5-Dimethylpiperidine-1-sulfonyl chloride, a key intermediate in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document furnishes a foundational understanding of its solubility profile, the underlying physicochemical principles, and a robust experimental framework for its quantitative determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with numerous challenges, chief among them being the optimization of its physicochemical properties. Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of a molecule's developability. It directly influences a wide array of critical parameters including, but not limited to, reaction kinetics, purification efficiency, formulation strategies, and ultimately, the bioavailability of the active pharmaceutical ingredient (API).

This compound (C₇H₁₄ClNO₂S, MW: 211.71 g/mol ) is a versatile building block in medicinal chemistry, frequently employed in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1][2][3] A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthetic chemistry and for the seamless transition from lab-scale experiments to pilot-plant production.

This guide will delve into the qualitative and quantitative aspects of the solubility of this compound, providing both theoretical insights and practical, actionable protocols.

Physicochemical Properties and Predicted Solubility Profile

This compound is a white to off-white solid and is classified as an irritant, necessitating careful handling in a laboratory setting.[4] The molecular structure, characterized by a non-polar dimethylpiperidine ring and a polar sulfonyl chloride group, suggests a nuanced solubility profile.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit favorable solubility in a range of common organic solvents. The presence of the sulfonyl chloride group, a potent electrophile, indicates a reactive nature, particularly towards protic solvents like water and alcohols, with which it can undergo solvolysis.[5][6][7]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polarity of these solvents can effectively solvate the polar sulfonyl chloride group, while their aprotic nature minimizes the risk of solvolysis. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | These solvents offer a balance of polarity and non-polar character, likely leading to good solvation of the entire molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The ability of these solvents to engage in dipole-dipole interactions and their overall non-polar character should facilitate the dissolution of the largely non-polar piperidine ring. |

| Hydrocarbons | Hexanes, Toluene | Low to Moderate | The non-polar nature of these solvents may not be sufficient to overcome the crystal lattice energy of the solid compound, given the presence of the polar sulfonyl chloride group. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble with Reaction | While dissolution is likely, the presence of the hydroxyl group will lead to a chemical reaction (solvolysis) to form the corresponding sulfonate ester.[7] |

| Aqueous | Water | Low | The hydrophobic dimethylpiperidine moiety and the reactive nature of the sulfonyl chloride group with water suggest poor solubility and decomposition.[7][8] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To move beyond qualitative predictions, a systematic experimental approach is necessary to quantify the solubility of this compound. The following protocol outlines a robust "shake-flask" method, a widely accepted technique for determining equilibrium solubility.[9]

Materials and Equipment

-

This compound (ensure purity is documented)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (4-decimal place)

-

Vials with screw caps and PTFE septa

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Workflow for Solubility Determination

The experimental workflow is designed to ensure the accurate and reproducible measurement of solubility.

Sources

- 1. This compound | C7H14ClNO2S | CID 16228529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 923249-49-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Introduction: Navigating the Reactive Landscape of a Key Synthetic Building Block

An In-Depth Technical Guide to the Safety and Handling of 3,5-Dimethylpiperidine-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a sulfonyl chloride derivative incorporating a dimethylpiperidine scaffold. This structure makes it a valuable reagent in medicinal chemistry and organic synthesis, primarily for introducing the 3,5-dimethylpiperidine-1-sulfonyl group onto various molecules. Sulfonyl chlorides as a class are highly reactive electrophiles, a property that makes them effective sulfonating agents but also demands rigorous safety and handling protocols.

This guide provides a comprehensive, technically-grounded framework for the safe handling, storage, and emergency management of this compound. The protocols and insights herein are synthesized from established safety data for the broader sulfonyl chloride class, as specific comprehensive toxicological data for this particular derivative is limited. This approach ensures a conservative and robust safety margin, which is paramount when working with highly reactive chemical species. The core principle of this guide is proactive risk mitigation through a deep understanding of the compound's chemical nature.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards is the foundation of safe laboratory practice. This compound shares the hazardous characteristics of the sulfonyl chloride family, primarily its corrosivity and high reactivity, especially with nucleophiles like water.

Physicochemical Properties

While exhaustive experimental data for this specific compound is not widely published, its basic properties can be identified.

| Property | Data | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 923249-49-4 | [1][2][3] |

| Molecular Formula | C₇H₁₄ClNO₂S | [1][2][3] |

| Molecular Weight | 211.71 g/mol | [1][3] |

| Appearance | Likely a solid or liquid | Assumed |

| Odor | Pungent, acrid | [4] |

GHS Hazard Classification and Statements

The primary hazards are related to its corrosive and irritant nature.[3]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05, GHS07 | Danger | H314: Causes severe skin burns and eye damage.[5] |

| Serious Eye Damage/Irritation | GHS05 | Danger | H319: Causes serious eye irritation.[3] |

| Skin Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction.[3][6] |

Note: The H314 statement for severe skin burns is a common characteristic of sulfonyl chlorides and should be considered the primary risk despite some supplier-specific classifications focusing only on irritation.

Reactivity Profile: The Critical Role of Water Exclusion

The sulfonyl chloride functional group is highly susceptible to nucleophilic attack. Its reactivity is the source of both its synthetic utility and its primary hazards.

-

Reaction with Water: This is the most critical reactivity concern. This compound will react vigorously, and potentially violently, with water, including atmospheric moisture.[7][8] This exothermic reaction liberates highly corrosive and toxic gases: hydrogen chloride (HCl) and the corresponding sulfonic acid, which can further decompose.[7]

-

Incompatible Materials: Avoid contact with strong bases, alcohols, amines, and metals.[4][5][8] These materials can catalyze rapid, uncontrolled decomposition or reactions.

-

Thermal Decomposition: When heated, it can release toxic fumes, including oxides of nitrogen, sulfur oxides, carbon monoxide, and hydrogen chloride gas.[7][9]

Section 2: Exposure Controls and Personal Protection

A multi-layered approach, known as the Hierarchy of Controls, is essential for mitigating the risks associated with this compound.

Diagram 1: Hierarchy of Controls A visual representation of the most to least effective safety controls.

Storage Requirements

Improper storage is a common cause of laboratory incidents.

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive materials. [4]* Moisture Control: The storage area must be free of moisture. Keep containers tightly sealed to prevent ingress of humid air. [4][5]* Segregation: Store away from incompatible materials, particularly water, alcohols, bases, and amines. [4][5]* Container: Keep in the original, clearly labeled container. [4]The container should be stored in a secondary containment tray to manage potential leaks.

Section 4: Emergency Response Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First-Aid Measures

Immediate action is required. All exposures should be treated as serious until evaluated by a medical professional. [10]

| Exposure Route | First-Aid Protocol |

|---|---|

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding eyelids open. [7][11]Remove contact lenses if present and easy to do. [3]Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing while flushing the affected skin with large amounts of soap and water for at least 15 minutes. [11][12]Seek immediate medical attention. [13] |

| Inhalation | Move the victim to fresh air. [12]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a barrier device to avoid direct contact). [11]Seek immediate medical attention. [10] |

| Ingestion | Do NOT induce vomiting. [5]Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Call a physician or poison control center immediately. [5]|

Spill Response

DO NOT USE WATER ON THE SPILL. [7][13]

Diagram 3: Spill Response Decision Tree A logical flow for managing a spill of this compound.

-

Evacuate: Immediately alert others and evacuate the immediate spill area. [7][14]2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Use a non-combustible, dry absorbent material such as sand, dry earth, or vermiculite to contain the spill. [4][7]4. Neutralize: Cautiously cover the absorbent material with a neutralizing agent like sodium carbonate (soda ash) or calcium oxide (lime). [4]5. Collect: Carefully scoop the neutralized mixture into a clearly labeled, sealable container for hazardous waste disposal. [7]6. Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to your supervisor and environmental health and safety department. [14]

Fire Response

This compound itself may not be flammable, but it can ignite other combustible materials. [7]

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or sand. DO NOT USE WATER , as this will result in a violent reaction and the release of toxic, corrosive gases. [7]* Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the hazardous decomposition products generated in a fire. [5][9]

Section 5: Waste Disposal

All waste containing this compound, including empty containers, reaction residues, and spill cleanup materials, must be treated as hazardous waste. [7]

-

Collect waste in designated, properly labeled, and sealed containers.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Dispose of the waste through your institution's licensed hazardous waste disposal program. [15]

Conclusion

This compound is a potent synthetic tool whose utility is matched by its hazardous reactivity. A safety-first mindset, rooted in a comprehensive understanding of its chemical properties, is not merely a recommendation but a requirement for its use. By implementing robust engineering controls, adhering strictly to established handling protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can effectively mitigate the risks. This proactive and informed approach ensures that the scientific potential of this valuable reagent can be explored without compromising the safety of laboratory personnel.

References

-

Bell, D. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Thomasnet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]

-

S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

-

Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

Sources

- 1. This compound | C7H14ClNO2S | CID 16228529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. 923249-49-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. nj.gov [nj.gov]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. actylislab.com [actylislab.com]

- 12. aksci.com [aksci.com]

- 13. nj.gov [nj.gov]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. chemicalbook.com [chemicalbook.com]

electrophilicity of 3,5-Dimethylpiperidine-1-sulfonyl chloride

An In-Depth Technical Guide to the Electrophilicity and Reactivity of 3,5-Dimethylpiperidine-1-sulfonyl chloride

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound (CAS No: 923249-49-4) is a specialized reagent of increasing importance in the fields of medicinal chemistry and advanced organic synthesis.[1][2][3][4] While the sulfonyl chloride functional group is well-understood as a potent electrophile, the unique molecular architecture of this particular compound presents a nuanced reactivity profile.[5][6] This guide provides an in-depth analysis of the factors governing the electrophilicity of this compound, focusing on the critical interplay between electronic effects and steric hindrance. We will dissect its structure, predict its reactivity with common nucleophiles, and provide field-proven experimental and computational protocols for its assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of complex, sterically demanding sulfonamides and other advanced molecular entities.

The Sulfonyl Chloride Functional Group: A Cornerstone of Modern Synthesis

The sulfonyl chloride group (R-SO₂Cl) is a cornerstone functional group for constructing carbon-sulfur and nitrogen-sulfur bonds. Its utility is rooted in the highly electrophilic nature of the sulfur atom. This electrophilicity arises from the strong inductive electron withdrawal by the two oxygen atoms and the chlorine atom, which creates a significant partial positive charge on the sulfur center, making it a prime target for nucleophilic attack.[5][7]

The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide array of nucleophiles.[6] The most prominent of these reactions is the formation of sulfonamides via reaction with primary or secondary amines, a motif present in a vast number of pharmaceutical agents.[5][8][9] Similarly, reactions with alcohols yield sulfonate esters, which are valuable intermediates in their own right.[10]

Caption: General reaction of a sulfonyl chloride with a nucleophile.

The mechanism of these transformations is typically a concerted SN2-like displacement or a stepwise addition-elimination pathway that proceeds through a high-energy trigonal bipyramidal intermediate.[6][11] The specific pathway is influenced by the nature of the 'R' group, the nucleophile, and the reaction conditions.

Molecular Architecture of this compound

To understand the specific reactivity of this compound, we must first analyze its constituent parts.

-

Chemical Identifier: this compound

The molecule consists of three key structural features:

-

The Sulfonyl Chloride Group (-SO₂Cl): The reactive electrophilic center.

-

The Piperidine Ring: A saturated, six-membered nitrogen-containing heterocycle. Unlike aromatic rings, it exerts its influence primarily through inductive effects and steric bulk rather than resonance.

-

The 3,5-Dimethyl Substituents: Two methyl groups on the piperidine ring that introduce significant steric constraints and influence the ring's preferred conformation. These groups can exist as cis or trans isomers, which further dictates the three-dimensional shape and accessibility of the reactive center.[12]

Dissecting the Electrophilicity: A Balance of Electronic and Steric Effects

The electrophilicity of this compound is not straightforward and is governed by a delicate balance of competing factors.

Electronic Effects

The nitrogen atom of the piperidine ring is directly attached to the sulfonyl group. While the alkyl framework of the ring is weakly electron-donating (+I effect), the nitrogen atom's lone pair of electrons can be partially delocalized towards the electron-deficient sulfuryl group. This donation of electron density from the nitrogen to the sulfur atom serves to reduce the overall electrophilicity of the sulfur center compared to an analogous alkyl or aryl sulfonyl chloride (e.g., methanesulfonyl chloride or benzenesulfonyl chloride).

Steric Effects: The Dominant Factor

The most defining characteristic of this reagent is the substantial steric hindrance imposed by the 3,5-dimethylpiperidine moiety. The bulky, conformationally restricted ring acts as a shield, physically impeding the trajectory of an incoming nucleophile attempting to attack the sulfur atom.[13][14] This steric clash significantly raises the activation energy of the nucleophilic substitution, making the reaction kinetically slower than with less hindered sulfonyl chlorides.

Caption: Steric hindrance from the 3,5-dimethylpiperidine ring.

Therefore, while electronically activated, the reactivity of this compound is primarily dictated by kinetic factors, making it a less reactive, more selective sulfonylating agent.

Reactivity Profile and Synthetic Utility

Given the pronounced steric hindrance, reactions involving this compound typically require more forcing conditions—such as elevated temperatures, stronger bases, or longer reaction times—compared to sterically unencumbered analogues like methanesulfonyl chloride.

| Reagent | Electronic Effect of R-Group | Steric Hindrance | Predicted Relative Reactivity |

| Methanesulfonyl chloride | Weakly Donating (+I) | Low | High |

| Benzenesulfonyl chloride | Withdrawing (-I, -R) | Moderate | Very High |

| This compound | Donating (N lone pair, +I) | Very High | Moderate to Low |

Experimental Protocol: Synthesis of a Sterically Hindered Sulfonamide

This protocol describes a general, self-validating procedure for the synthesis of an N-aryl sulfonamide using this compound. The choice of a polar aprotic solvent and an appropriate amine base is critical to facilitate the reaction.

Objective: To synthesize N-(4-methoxyphenyl)-3,5-dimethylpiperidine-1-sulfonamide.

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyaniline (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyaniline (1.1 equiv) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add the amine base (e.g., TEA, 1.5 equiv) to the solution and stir for 5 minutes.

-

In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.

Experimental and Computational Assessment of Electrophilicity

Quantitative assessment of the reagent's electrophilicity can be achieved through a combination of kinetic experiments and computational modeling.

Protocol 1: Kinetic Analysis via Solvolysis

The rate of hydrolysis (solvolysis) in a given solvent is a direct measure of a sulfonyl chloride's reactivity. This can be accurately measured using a conductimetric method, as the reaction produces ionic species (HCl and a sulfonic acid).[15]

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dry acetone).

-

Prepare the aqueous solvent mixture for the solvolysis (e.g., 80:20 water:acetone).

-

Equilibrate the aqueous solvent mixture in a thermostated conductivity cell.

-

Inject a small, precise aliquot of the sulfonyl chloride stock solution into the conductivity cell with vigorous stirring to initiate the reaction.

-

Record the change in conductivity over time using a data logger.

-

Calculate the first-order rate constant (k) from the resulting conductivity curve. This value can be compared to literature values for other sulfonyl chlorides under identical conditions to establish a quantitative reactivity scale.

Protocol 2: Computational Analysis using Density Functional Theory (DFT)

Computational chemistry provides powerful insights into the electronic structure and reactivity.

Caption: A typical DFT workflow for assessing electrophilicity.

Workflow:

-

Structure Optimization: Build the 3D structure of this compound (both cis and trans isomers) and perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Electrostatic Potential (ESP) Map: Calculate and visualize the ESP map on the molecule's electron density surface. The intensity of the positive potential (typically colored blue) on the sulfur atom provides a qualitative measure of its electrophilicity.

-

Frontier Molecular Orbital (FMO) Analysis: Calculate the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally corresponds to a stronger electrophile, as the molecule is more receptive to accepting electrons from a nucleophile.

Applications in Drug Discovery and Complex Molecule Synthesis

The unique profile of this compound makes it a valuable tool for specific applications. The sterically demanding sulfonamide moiety it produces can be strategically employed in drug design to:

-

Enhance Metabolic Stability: The bulky group can shield adjacent functionalities from metabolic enzymes (e.g., Cytochrome P450s), prolonging the half-life of a drug candidate.

-

Improve Selectivity: The defined three-dimensional shape can enforce specific conformations that lead to higher binding affinity and selectivity for a biological target.

-

Modulate Physicochemical Properties: The group can be used to fine-tune properties like solubility and lipophilicity (logP).

The 3,5-dimethylpiperidine scaffold itself is a key component in various biologically active agents, including potential inhibitors of Myeloid cell leukemia 1 (Mcl-1), an attractive target in cancer therapy.[16] This reagent provides a direct route to incorporate this valuable pharmacophore into new chemical entities.

Conclusion

This compound is a nuanced electrophile whose reactivity is dominated by kinetic control arising from significant steric hindrance. While its sulfur center is inherently electron-deficient, the bulky piperidine ring moderates its reactivity, rendering it a selective tool for the synthesis of sterically congested sulfonamides. For the medicinal chemist, this reagent offers a strategic advantage, enabling the installation of a bulky, conformationally-defined moiety to enhance the metabolic stability and target selectivity of drug candidates. A thorough understanding of the interplay between its electronic and steric properties, as outlined in this guide, is paramount for its effective and rational application in advanced synthetic endeavors.

References

-

P&S Chemicals. Product information, this compound. Available from: [Link]

-

Fiveable. Sulfonyl Chloride Definition - Organic Chemistry Key Term. Available from: [Link]

-

Wikipedia. Sulfonyl halide. Available from: [Link]

-

Taylor & Francis Online. The Separation of Steric and Electronic Effects in the Reaction of Benzenesulphonyl Chloride with Carboxylate Ions in Aqueous Solution. Available from: [Link]

-

Dalhousie University Libraries. Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Available from: [Link]

-